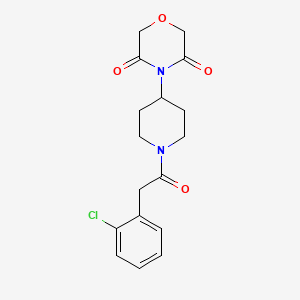
4-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The synthesis of piperidine derivatives is an important task of modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines has been a focus of recent research . Protodeboronation of alkyl boronic esters utilizing a radical approach has been reported . This method allows for the furthering of the one-pot functionalization of unsaturated intermediates, which usually requires multiple steps .Chemical Reactions Analysis
The chemical reactions involving piperidine derivatives have been extensively studied . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Piperidine derivatives have been studied for their antimicrobial properties against various bacteria and fungi. For example, certain piperidine compounds were screened for activity against Escherichia coli , Pseudomonas aeruginosa , Staphylococcus aureus , and Bacillus megaterium , as well as antifungal activity against Aspergillus niger and Aspergillus flavus .
Anticancer Activity
The presence of halogen, carboxyl, nitro, or methyl groups on piperidine derivatives has been shown to increase cytotoxicity, suggesting potential applications in cancer research .
Analgesic and Anti-inflammatory Agents
Piperidine derivatives are also utilized for their analgesic and anti-inflammatory properties, which could be useful in the development of new pain relief medications .
Antipsychotic Agents
Due to their structural features, piperidine derivatives can be used as antipsychotic agents, contributing to treatments for mental health conditions .
Drug Discovery
The piperidine nucleus is a vital component in drug discovery and development due to its versatility and presence in various pharmacologically active compounds .
Direcciones Futuras
Piperidine is a vital fundament in the production of drugs . This nitrogen bearing heterocyclic ring system and its byproducts show several essential features and are being utilized in different ways as anticancer, antimicrobial, analgesic, antiinflammatory, and antipsychotic agents . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propiedades
IUPAC Name |
4-[1-[2-(2-chlorophenyl)acetyl]piperidin-4-yl]morpholine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O4/c18-14-4-2-1-3-12(14)9-15(21)19-7-5-13(6-8-19)20-16(22)10-24-11-17(20)23/h1-4,13H,5-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUIYHJMPGUSJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COCC2=O)C(=O)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-(2-(2-Chlorophenyl)acetyl)piperidin-4-yl)morpholine-3,5-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-Methoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]chromen-4-one](/img/structure/B2904708.png)
![Tert-butyl 6,6-dioxo-6lambda6-thia-2,7-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B2904710.png)
![4-tert-butyl-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2904711.png)

![1-[2-(1,3-Dimethylpyrazol-4-yl)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2904714.png)
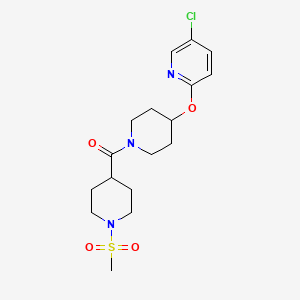
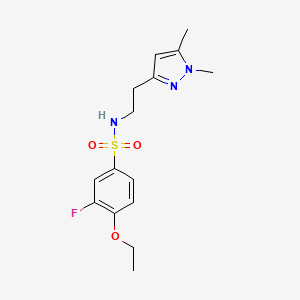
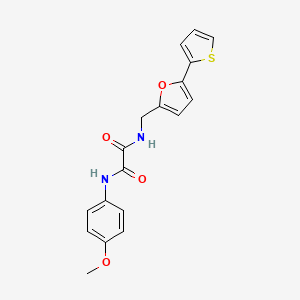

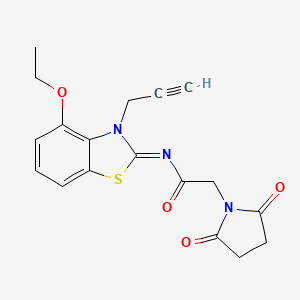
![4-[(1H-1,2,3-triazol-1-yl)methyl]benzoic acid](/img/structure/B2904723.png)

![(4-Amino-5-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B2904726.png)
![tert-butyl N-[(5-methylpiperidin-2-yl)methyl]carbamate, Mixture of diastereomers](/img/structure/B2904728.png)